(3-Amino-2,6-dichlorophenyl)methanol
Overview
Description
“(3-Amino-2,6-dichlorophenyl)methanol” is a chemical compound with the molecular formula C7H7Cl2NO . It is also known as IDA14104 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringC1=CC(=C(C(=C1N)Cl)CO)Cl
. This indicates that the molecule consists of a benzene ring with two chlorine atoms, one amino group, and one methanol group attached to it . Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 192.04 g/mol . The compound is in powder form .Scientific Research Applications
Synthesis Techniques
- Gram-Scale Synthesis Using Palladium Catalysis: One study discussed the preparation of similar compounds like (6-Amino-2-chloro-3-fluorophenyl)methanol through palladium catalyzed iterative C-H halogenation reactions. This method offered several advantages, including milder reaction conditions, higher yields, better selectivity, and practicality, compared to traditional approaches (Sun, Sun, & Rao, 2014).
Chemical Dynamics and Stability
- Impact on Lipid Dynamics: Methanol, a common solubilizing agent, was found to significantly impact lipid dynamics in biological and synthetic membranes, demonstrating its role in studying transmembrane proteins and peptides (Nguyen et al., 2019).
- Stable Ester Formation: The esters of (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol were found to be stable against a variety of reagents, highlighting their potential for use as a protecting group for carboxylic acids (Kurosu et al., 2007).
Catalytic and Synthetic Applications
- Catalytic Applications in Cycloadditions: A study created a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that formed a stable complex with CuCl. This complex was an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions, showing low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).
- Synthesis of Amino Acid Methyl Esters: A series of amino acid methyl ester hydrochlorides were prepared using methanol, demonstrating the versatility of methanol in synthesizing diverse compounds (Li & Sha, 2008).
Miscellaneous Applications
- Involvement in Microbial Growth: Methanol, as part of the molecule, plays a role in microbial growth and metabolism, as indicated by the oxidation of methanol to carbon dioxide in cell-free extracts of methanol-grown Pseudomonas AM 1 (Johnson & Quayle, 1964).
Safety and Hazards
Properties
IUPAC Name |
(3-amino-2,6-dichlorophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIDWRPRJJQRDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608423 | |
Record name | (3-Amino-2,6-dichlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83141-04-2 | |
Record name | (3-Amino-2,6-dichlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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